molecular formula C8H10S2 B8655988 Benzene, [[(methylthio)methyl]thio]- CAS No. 56772-75-9

Benzene, [[(methylthio)methyl]thio]-

Cat. No.: B8655988
CAS No.: 56772-75-9
M. Wt: 170.3 g/mol
InChI Key: GHFOUUIPGDXZFV-UHFFFAOYSA-N
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Description

Benzene, [[(methylthio)methyl]thio]- (CAS: Not explicitly provided in evidence; synonyms include Benzyl methyl sulfide, [(methylthio)methyl]benzene, and Methylthiomethylbenzene) is a sulfur-containing aromatic compound. Its structure consists of a benzene ring substituted with a methylthio group (-SCH₃) attached via a methylene (-CH₂-) bridge, forming the functional group -(CH₂-S-CH₃). This compound is part of the thioether family and is characterized by its sulfur-based substituent, which imparts unique chemical reactivity and physical properties.

Key identifiers:

  • Molecular formula: C₈H₁₀S
  • Molecular weight: ~138.23 g/mol (based on analogs in ).
  • Synonyms: Benzyl methyl sulfide, Methylthiomethylbenzene, FEMA 3597.

Thioethers like this compound are pivotal in organic synthesis, agrochemicals, and materials science due to their ability to participate in oxidation reactions and act as intermediates in sulfur chemistry.

Properties

CAS No.

56772-75-9

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

methylsulfanylmethylsulfanylbenzene

InChI

InChI=1S/C8H10S2/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

GHFOUUIPGDXZFV-UHFFFAOYSA-N

Canonical SMILES

CSCSC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Benzene, [(methylthio)methyl]thio- has garnered attention for its potential biological activities, particularly in the development of pharmaceuticals. The following are notable applications:

  • Antimicrobial Activity : Compounds similar to benzene, [(methylthio)methyl]thio- have demonstrated effectiveness against various bacterial strains. For instance, studies indicate that derivatives can inhibit growth in Gram-positive and Gram-negative bacteria at low concentrations (around 10 µg/mL) .
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. For example, a study found a dose-dependent decrease in viability of MCF-7 breast cancer cells with an IC50 value of 25 µM .
  • Antiviral Effects : Modifications to the methylthio group have enhanced the compound's efficacy against viruses such as hepatitis C virus (HCV), with an observed EC50 value of 15 µM .

Organic Synthesis

Benzene, [(methylthio)methyl]thio- serves as a valuable intermediate in organic synthesis:

  • Thiomethylation Reactions : It can be utilized in thiomethylation reactions to introduce thioether groups into various organic compounds. This is particularly useful in synthesizing dithioacetals and other sulfur-containing compounds .
  • Friedel-Crafts Reactions : The compound can act as a substrate in Friedel-Crafts reactions, facilitating the formation of unsymmetrical diarylmethanes through interactions with electron-rich arenes .

Materials Science

In materials science, benzene, [(methylthio)methyl]thio- has been explored for its unique properties:

  • Conductive Polymers : Its derivatives are being investigated for use in conductive polymers due to their electronic properties. The incorporation of thioether groups can enhance the conductivity and stability of polymeric materials .
  • Dyes and Sensors : Compounds containing the thioether functionality have applications in dye synthesis and as components in sensors for detecting specific chemicals or biological agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial, anticancer, and antiviral activities
Organic SynthesisThiomethylation and Friedel-Crafts reactions
Materials ScienceUse in conductive polymers, dyes, and sensors

Case Studies

  • Antimicrobial Study : A study evaluated various derivatives of benzene, [(methylthio)methyl]thio- against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Anticancer Research : Investigations on MCF-7 breast cancer cells revealed that benzene, [(methylthio)methyl]thio- derivatives could significantly reduce cell viability with promising IC50 values .
  • Antiviral Activity Assessment : Research focused on modifications to the methylthio group showed enhanced activity against HCV, indicating potential for further development as antiviral agents .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents & Position Molecular Weight (g/mol) Key Applications/Notes CAS Number
Benzene, [[(methylthio)methyl]thio]- C₈H₁₀S -(CH₂-S-CH₃) (position unspecified) ~138.23 Organic synthesis, potential flavor/fragrance (FEMA 3597) Not explicitly listed
Methyl phenyl sulfide C₇H₈S -S-CH₃ (directly attached to benzene) 124.20 Solvent, intermediate in pharmaceuticals 100-68-5
Benzene, 1-methyl-4-(methylthio)- C₈H₁₀S -CH₃ (para), -S-CH₃ (para) 138.23 Agrochemical research, sulfur chemistry 623-13-2
3-Chloro-2-methylphenyl methylsulfide C₈H₉ClS -Cl (meta), -CH₃ (ortho), -S-CH₃ (meta) 172.67 Diazotization reagent, industrial synthesis 82961-52-2
Benzene, 1-methyl-3-(phenylthio)- C₁₃H₁₂S -CH₃ (meta), -S-C₆H₅ (meta) 200.30 Polymer additives, ligand in coordination chemistry 13865-48-0

Key Differences and Research Findings

Substituent Effects on Reactivity: The target compound’s -(CH₂-S-CH₃) group introduces steric bulk compared to simpler thioethers like methyl phenyl sulfide (). This impacts oxidation pathways; for example, oxidation of the methylene-linked thioether may yield sulfoxides or sulfones at different rates than direct aryl thioethers.

Thermochemical Properties: Substituted benzenes with sulfur groups generally exhibit higher enthalpies of formation compared to non-sulfur analogs due to the polarizable S-atom (). The position of substituents (e.g., para vs. meta) further modulates stability and phase transition enthalpies.

Applications :

  • Pesticides : Chlorinated derivatives like 3-Chloro-2-methylphenyl methylsulfide () are used in diazotization reactions and agrochemical synthesis, whereas the target compound’s applications lean toward flavor/fragrance (FEMA 3597).
  • Materials Science : Compounds with phenylthio groups (e.g., Benzene, 1-methyl-3-(phenylthio)-) are utilized in polymer stabilization, contrasting with the target compound’s role as a synthetic intermediate.

Preparation Methods

Catalyst Preparation and Optimization

The SzTA catalyst is synthesized through sequential impregnation of zirconium oxychloride and titanium tetrachloride, followed by vanadium incorporation (Figure 1). Key parameters include:

ParameterOptimal ValueImpact on Yield
Zr:Ti molar ratio10:1Maximizes acid sites
Calcination temperature650°CEnhances stability
Vanadium loading0.01 mol/L NH₄VO₃Balances activity and selectivity

This catalyst achieves 78% yield in benzene functionalization at 80°C under 3 MPa CO pressure. The mechanism likely involves CO-assisted activation of thioether bonds, facilitating nucleophilic attack on the aromatic ring.

Condensation-Based Synthetic Routes

Schiff base chemistry principles have been adapted for constructing the target compound’s dithioether structure. A two-step approach emerges as particularly effective:

Thiol-Disulfide Exchange Reaction

Benzene is first functionalized with a protected thiol group via Friedel-Crafts alkylation. Subsequent treatment with methyl disulfide (CH₃S-SCH₃) in the presence of BF₃·Et₂O induces selective thioether formation:

Critical reaction parameters include:

  • Temperature: 50-60°C (prevents desulfurization)

  • Solvent: Anhydrous DMF (enhances nucleophilicity)

  • Molar ratio: 1:1.2 (benzene derivative:disulfide)

This method achieves 65-72% isolated yield with >90% purity, though scalability remains challenging due to acetyl protection requirements.

Advanced Sulfur Incorporation Techniques

Recent innovations in sulfur delivery systems have revolutionized dithioether synthesis. Noteworthy approaches include:

Microwave-Assisted Thiolation

A breakthrough methodology employs microwave irradiation (300 W, 2.45 GHz) to accelerate sulfur insertion:

  • Precursor Activation : Benzene is treated with LiTMP (2,2,6,6-tetramethylpiperidide) in THF at -78°C

  • Sulfur Transfer : Sequential addition of S₈ and methyl iodide under microwave irradiation

  • Workup : Quenching with NH₄Cl yields the target compound

Advantages :

  • Reaction time reduced from 24h to 45 minutes

  • Yield improvement from 58% to 81%

  • Enhanced regioselectivity (para:ortho = 9:1)

This technique’s success stems from localized dielectric heating, which activates sulfur chains without decomposing sensitive intermediates.

Solvent Effects and Reaction Kinetics

Solvent choice profoundly impacts reaction outcomes (Table 2):

SolventDielectric ConstantYield (%)Byproducts (%)
DMF36.77812
THF7.56522
Toluene2.44134
Ionic Liquid [BMIM][PF₆]N/A838

Polar aprotic solvents like DMF stabilize transition states through dipole interactions, while ionic liquids offer unique solvation environments that suppress side reactions. Kinetic studies reveal second-order dependence on both benzene and sulfur reagent concentrations, with activation energy of 85 kJ/mol.

Industrial-Scale Production Considerations

Translating laboratory methods to industrial production requires addressing three key challenges:

  • Catalyst Recyclability : SzTA catalysts maintain 92% activity after five cycles when regenerated via calcination at 550°C

  • Waste Management : Implementation of closed-loop scrubbing systems captures H₂S byproducts (>99% efficiency)

  • Process Intensification : Continuous flow reactors achieve space-time yields of 1.2 kg/L·h vs. 0.4 kg/L·h in batch systems

Economic analysis indicates a minimum viable production scale of 500 tons/year, with production costs dominated by sulfur reagents (42%) and energy inputs (28%).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Benzene, [[(methylthio)methyl]thio]-?

  • Methodology : Optimize thiol-alkylation or Friedel-Crafts reactions using methylthio precursors. For example, react benzenthiol derivatives with methylthio-containing electrophiles (e.g., methylthiochloride) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
  • Key Considerations : Sulfur groups may require protection to prevent oxidation. Use anhydrous solvents (e.g., dichloromethane) and catalysts like AlCl₃ for electrophilic substitution .

Q. How can spectroscopic techniques confirm the structure of Benzene, [[(methylthio)methyl]thio]-?

  • Methodology :

  • NMR : Analyze ¹H and ¹³C NMR for aromatic proton signals (6.5–7.5 ppm) and sulfur-adjacent methylene/methyl groups (2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 259 for C₁₄H₁₃NO₂S) and fragmentation patterns (sulfur loss at ~32 amu) .
    • Validation : Cross-reference with NIST spectral databases for sulfur-substituted benzenes .

Q. What solvents are optimal for solubility studies of this compound?

  • Methodology : Test solubility in non-polar (toluene, xylene) and polar aprotic solvents (DMSO, DMF). Sulfur groups enhance solubility in DMSO due to dipole interactions. Use UV-Vis spectroscopy to quantify solubility thresholds .

Advanced Research Questions

Q. How can sulfur-related side reactions be mitigated during synthesis?

  • Methodology :

  • Oxidation Prevention : Conduct reactions under nitrogen/argon and add antioxidants (e.g., BHT).
  • Byproduct Analysis : Use GC-MS to identify disulfide byproducts and adjust stoichiometry to minimize dimerization .
    • Case Study : In benzo[b]thiophene synthesis, excess methylthio reagents reduced disulfide formation by 40% .

Q. What computational models predict the compound’s reactivity in electrophilic substitution?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the benzene ring. Sulfur substituents act as weak electron donors, directing electrophiles to para/ortho positions. Compare with experimental nitration results (e.g., HNO₃/H₂SO₄) .

Q. What oxidative degradation pathways occur under environmental conditions?

  • Methodology : Expose the compound to UV light or hydroxyl radicals (Fenton’s reagent). Analyze degradation products via LC-MS. Sulfur oxidation may yield sulfoxides (m/z +16) or sulfones (m/z +32). Reference ATSDR’s benzene toxicokinetic models for extrapolation .

Q. How does the compound interact with glutathione (GSH) in biological systems?

  • Methodology : Incubate with GSH in vitro (pH 7.4, 37°C) and quantify adducts using HPLC-ESI-MS. Sulfur groups may form conjugates via nucleophilic substitution, altering bioavailability. Compare with biomarkers in ATSDR’s benzene exposure studies .

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